Product packaging for 1-METHYL-2-PHENYLETHYNYL-BENZENE(Cat. No.:CAS No. 14309-60-5)

1-METHYL-2-PHENYLETHYNYL-BENZENE

Cat. No.: B076509
CAS No.: 14309-60-5
M. Wt: 192.25 g/mol
InChI Key: RVTIFECUYDUJAY-UHFFFAOYSA-N
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Description

1-METHYL-2-PHENYLETHYNYL-BENZENE is a valuable aromatic alkyne building block in synthetic organic chemistry and materials science research. Its core structure, featuring a methyl-substituted phenyl ring connected to a phenylacetylene moiety, serves as a versatile scaffold for the construction of more complex molecular architectures via metal-catalyzed cross-coupling reactions, such as the Sonogashira and Glaser couplings. This compound is of significant interest in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and semiconducting polymers, where its rigid, conjugated system can influence charge transport and luminescent properties. Furthermore, researchers utilize it as a key intermediate in pharmaceutical development for creating novel drug candidates, particularly those targeting pathways where aromatic ring systems are critical for bioactivity. Its mechanism of action in research contexts is defined by its role as a synthon; the terminal alkyne functionality acts as a reactive handle for forming new carbon-carbon bonds, enabling the precise elongation of π-conjugated systems or the introduction of specific steric and electronic characteristics into a target molecule. This high-purity reagent is essential for investigators exploring structure-property relationships in advanced materials and for medicinal chemists designing next-generation therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12 B076509 1-METHYL-2-PHENYLETHYNYL-BENZENE CAS No. 14309-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTIFECUYDUJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294331
Record name 1-Methyl-2-(2-phenylethynyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14309-60-5
Record name 1-Methyl-2-(2-phenylethynyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14309-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-(2-phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methyl 2 Phenylethynyl Benzene

Cross-Coupling Approaches

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. The synthesis of 1-methyl-2-phenylethynyl-benzene heavily relies on these methodologies, particularly those catalyzed by palladium and copper.

Palladium-Catalyzed Reactions

Palladium catalysis is preeminent in the formation of the carbon-carbon triple bond in this compound. Several palladium-based strategies have been successfully employed.

The Sonogashira reaction is a widely utilized method for the synthesis of arylalkynes. libretexts.orgwikipedia.org It involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.org For the synthesis of this compound, this typically involves the reaction of an o-halotoluene (like 1-chloro-2-methylbenzene or 1-iodo-2-methyl-4-nitrobenzene) with phenylacetylene (B144264). rsc.orgrsc.org

The reaction is generally carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org The choice of palladium catalyst, ligands, and base can significantly influence the reaction's efficiency. Common palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org The development of more efficient catalysts, including those with bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, has allowed for lower catalyst loadings and the use of less reactive aryl chlorides. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

A general procedure for the Sonogashira coupling involves charging a reaction vessel with the aryl halide, phenylacetylene, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), a copper(I) salt (e.g., CuI), and a base (e.g., DABCO) in a suitable solvent. The mixture is then stirred, often under inert atmosphere and sometimes with heating, to afford the desired product. rsc.org

Decarboxylative alkynylation has emerged as a powerful alternative to traditional cross-coupling methods, avoiding the need for pre-functionalized starting materials like terminal alkynes. nih.govnih.gov In this approach, a carboxylic acid is coupled with an alkyne source, leading to the formation of a new C-C bond with the extrusion of carbon dioxide. nih.gov The synthesis of this compound can be achieved through the decarboxylative cross-coupling of 1-chloro-2-methylbenzene with phenylpropiolic acid. rsc.org

This transformation is typically catalyzed by a palladium complex, such as PdCl₂(Cy*Phine)₂, in the presence of a base like cesium carbonate (Cs₂CO₃) and a suitable solvent like tetrahydrofuran (B95107) (THF). rsc.org The reaction proceeds by the initial formation of a palladium-alkynyl species from the propiolic acid, followed by oxidative addition of the aryl halide and subsequent reductive elimination to afford the diarylalkyne product. rsc.org Nickel and iron-based catalysts have also been developed for decarboxylative alkynylation, offering a more economical and sustainable approach. nih.govnih.gov These methods often utilize redox-active esters, such as N-hydroxytetrachlorophthalimide (TCNHPI) esters, to facilitate the decarboxylation step. nih.govnih.gov

A notable advantage of this method is the use of readily available carboxylic acids as coupling partners. nih.gov For instance, a procedure for the decarboxylative cross-coupling involves heating a mixture of the organic chloride, the alkynyl carboxylic acid, a palladium catalyst, and a base in a solvent like THF. rsc.org

Reductive hydroalkylation of alkynes presents another pathway for the synthesis of substituted alkenes, which can be precursors to or related to the target molecule's structural class. nih.gov While not a direct synthesis of this compound, understanding these related reactions provides a broader context for alkyne functionalization. These methods typically involve the addition of an alkyl group and a hydrogen atom across the triple bond. princeton.edu

One approach involves the merger of photoredox catalysis with nickel catalysis. In this system, a carboxylic acid is converted into a carbon-centered radical via photoredox-mediated decarboxylation. This radical is then captured by a nickel catalyst, which subsequently undergoes migratory insertion with an alkyne to form a stereodefined functionalized olefin. princeton.edu

Another strategy is the hydroalkylation of alkynes using α-bromo carbonyls as alkylating agents, which proceeds via a single electron transfer (SET) pathway. nih.gov This reaction affords E-alkene products with high selectivity. nih.gov While these methods primarily yield alkenes, the underlying principles of radical addition to alkynes are relevant to the broader field of alkyne chemistry. libretexts.orgorganic-chemistry.org

Copper-Mediated Coupling Reactions

Copper catalysts play a significant role in the synthesis of this compound, both as a co-catalyst in the Sonogashira reaction and as the primary catalyst in other coupling methods. wikipedia.orgchemicalbook.com

Copper(I) iodide (CuI) is a common co-catalyst in Sonogashira couplings, facilitating the formation of a copper acetylide intermediate, which then transmetalates with the palladium center. wikipedia.org However, copper can also directly mediate the coupling of organoboron compounds with alkynyl bromides. For example, the synthesis of this compound can be achieved by reacting 2-tolylboronic acid with (bromoethynyl)benzene (B1266612) in the presence of CuI, 8-hydroxyquinoline (B1678124), and a base in ethanol (B145695) at elevated temperatures. chemicalbook.com This represents a variation of the Suzuki coupling reaction. chemicalbook.com

Furthermore, copper-catalyzed photoinduced decarboxylative alkynylation has been developed. rsc.org This method utilizes copper catalysts like CuCl and Cu(acac)₂ to couple redox-active esters of carboxylic acids with aromatic alkynes under photoirradiation. rsc.org

Recent research has also demonstrated the use of copper catalysts in domino reactions for the synthesis of more complex sulfur-containing aromatic systems starting from precursors like 1-(bromoethynyl)-2-chlorobenzene. acs.orgacs.org While not directly yielding this compound, these copper-catalyzed thienannulation reactions highlight the versatility of copper in alkyne transformations. acs.orgacs.org

Organocatalytic Methods for Alkyne Synthesis

While transition metal catalysis dominates the synthesis of this compound, the development of organocatalytic methods for alkyne synthesis is an emerging area of research. These methods offer the potential for more sustainable and metal-free synthetic routes. However, specific organocatalytic methods for the direct synthesis of this compound are not prominently reported in the provided search results. The focus of the available literature is heavily on transition metal-catalyzed cross-coupling reactions. The development of organocatalytic approaches for this specific transformation remains a potential area for future investigation.

Homologation Reactions in the Synthesis of Arylalkynes

Homologation reactions are a class of chemical processes that extend a carbon chain by a specific, repeating unit. In the context of alkyne synthesis, these reactions typically involve the conversion of a carbonyl compound into an alkyne with one additional carbon atom.

Corey–Fuchs Reaction and Electrochemical Variants

The Corey-Fuchs reaction is a powerful two-step method for converting aldehydes into terminal alkynes through a one-carbon homologation. organic-chemistry.orgorgsyn.org The synthesis of this compound using this method would begin with 2-methylbenzaldehyde.

The first step involves the reaction of the aldehyde with a phosphorus ylide generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). This step, analogous to a Wittig reaction, converts the aldehyde into a 1,1-dibromoalkene, in this case, 1-(2,2-dibromovinyl)-2-methylbenzene. alfa-chemistry.comwikipedia.org The use of zinc dust can reduce the required amount of triphenylphosphine, which simplifies product purification. wikipedia.org

The second step transforms the dibromoalkene into the alkyne. wikipedia.org Treatment with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium (n-BuLi), first induces dehydrobromination to form a bromoalkyne intermediate. A subsequent lithium-halogen exchange, followed by quenching, yields the terminal alkyne (1-ethynyl-2-methylbenzene). organic-chemistry.org To obtain the final product, this compound, the intermediate lithium acetylide can be trapped with an electrophile such as iodobenzene, or more commonly, the terminal alkyne is isolated and then coupled with a phenyl halide in a subsequent step (e.g., Sonogashira coupling).

Table 1: Illustrative Two-Step Corey-Fuchs Protocol

Step Reactant Reagents Intermediate/Product
1 2-Methylbenzaldehyde CBr₄, PPh₃, Zn 1-(2,2-Dibromovinyl)-2-methylbenzene

Electrochemical Variants: Recent advancements have introduced electrochemical methods for the second step of the Corey-Fuchs reaction, offering milder conditions and avoiding stoichiometric strong bases. nih.gov The electrochemical reduction of the 1,1-dibromoalkene at a platinum cathode can selectively yield either the terminal alkyne or the bromoalkyne intermediate, depending on the chosen potential and supporting electrolyte. nih.govbeilstein-journals.org This method has been successfully demonstrated for various arylalkynes, providing a greener alternative to traditional protocols. beilstein-journals.org For instance, electrolysis in the presence of Et₄NBF₄ favors the formation of the terminal alkyne, while using NaClO₄ can lead to the bromoalkyne. nih.gov This electrochemical approach enhances the reaction's safety profile and functional group tolerance. nih.gov

Seyferth–Gilbert Homologation

The Seyferth-Gilbert homologation provides a more direct, one-step route for converting aldehydes and ketones into alkynes. wikipedia.orgsynarchive.com The reaction utilizes dimethyl (diazomethyl)phosphonate, known as the Seyferth-Gilbert reagent, which reacts with a carbonyl compound in the presence of a strong base like potassium tert-butoxide (KOtBu). youtube.com

To synthesize this compound directly, one would start with phenyl o-tolyl ketone. Deprotonation of the Seyferth-Gilbert reagent generates an anion that attacks the ketone's carbonyl group. wikipedia.org The resulting intermediate undergoes cyclization to an oxaphosphetane, which then eliminates dimethyl phosphate (B84403) to form a vinyl diazo species. organic-chemistry.org Subsequent loss of nitrogen gas generates a vinyl carbene, which rearranges via a 1,2-migration of the phenyl or tolyl group to form the alkyne product. wikipedia.org

Ohira-Bestmann Modification: A significant improvement to this method is the Ohira-Bestmann modification, which uses dimethyl (1-diazo-2-oxopropyl)phosphonate. wikipedia.orgorganic-chemistry.org This reagent can be activated under much milder basic conditions, such as with potassium carbonate (K₂CO₃) in methanol, making it compatible with a wider range of functional groups and base-sensitive substrates. wikipedia.orgsigmaaldrich.com This modification generates the reactive dimethyl (diazomethyl)phosphonate anion in situ. organic-chemistry.org The milder conditions often lead to higher yields and make it a preferred alternative to the original Corey-Fuchs reaction for many applications. orgsyn.org

Table 2: Seyferth-Gilbert Homologation Approaches

Method Starting Material Reagent Base Product
Standard Phenyl o-tolyl ketone Dimethyl (diazomethyl)phosphonate KOtBu This compound

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and improved energy efficiency. nih.govjocpr.com While specific literature on the microwave-assisted synthesis of this compound is not prominent, the principles are widely applicable to the cross-coupling reactions used to form diarylalkynes.

A prime candidate for microwave assistance is the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl halide. The synthesis of this compound could be achieved by coupling either 1-ethynyl-2-methylbenzene with a phenyl halide (e.g., iodobenzene) or phenylacetylene with a 2-halotoluene (e.g., 2-iodotoluene). Microwave irradiation can dramatically reduce reaction times from hours to minutes and often allows for the use of lower catalyst loadings. beilstein-journals.org Studies on the synthesis of other complex molecules, such as benzimidazoles and various heterocyclic scaffolds, have demonstrated that microwave heating can significantly improve the efficiency of cyclocondensation and cross-coupling reactions, often under solvent-free conditions. researchgate.netresearchgate.net

Table 3: Potential Microwave-Assisted Sonogashira Coupling

Alkyne Component Aryl Halide Component Catalyst System Conditions
Phenylacetylene 2-Iodotoluene Pd(PPh₃)₂Cl₂, CuI, Et₃N Microwave, 80-120 °C, 5-20 min

Emerging Synthetic Strategies for this compound Scaffolds

The field of synthetic organic chemistry continuously evolves, with a focus on developing more efficient, atom-economical, and environmentally benign methods. nih.gov For the synthesis of this compound and related scaffolds, several emerging strategies are noteworthy.

One major area of development is the use of domino or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. This approach enhances efficiency and reduces waste. For instance, copper-catalyzed domino protocols have been developed for the synthesis of complex fused aromatic systems, demonstrating the power of this strategy.

Another key trend is the advancement of cross-coupling reactions beyond the classical methods. This includes the use of more robust and active catalyst systems that work under milder conditions or with previously unreactive coupling partners. A pertinent example is the copper-catalyzed coupling of organoboron compounds with alkynyl bromides. The synthesis of this compound can be achieved by reacting 2-tolylboronic acid with (bromoethynyl)benzene using a copper(I) iodide catalyst and 8-hydroxyquinoline as a ligand. This method provides the target compound in good yield and represents a modern alternative to palladium-catalyzed couplings.

Furthermore, C-H activation is a rapidly advancing frontier in synthetic chemistry. The ideal synthesis of this compound would involve the direct coupling of phenylacetylene with toluene, or benzene (B151609) with 2-ethynyltoluene, through the catalytic activation of a C-H bond. While still a significant challenge, progress in this area promises to provide highly atom-economical routes to diarylalkynes in the future.

Table 4: List of Mentioned Chemical Compounds

Compound Name IUPAC Name Molecular Formula
This compound 1-Methyl-2-(phenylethynyl)benzene C₁₅H₁₂
2-Methylbenzaldehyde 2-Methylbenzaldehyde C₈H₈O
Triphenylphosphine Triphenylphosphane C₁₈H₁₅P
Carbon tetrabromide Tetrabromomethane CBr₄
1-(2,2-Dibromovinyl)-2-methylbenzene 1-(2,2-Dibromovinyl)-2-methylbenzene C₉H₈Br₂
n-Butyllithium n-Butyllithium C₄H₉Li
1-Ethynyl-2-methylbenzene 1-Ethynyl-2-methylbenzene C₉H₈
Iodobenzene Iodobenzene C₆H₅I
Phenyl o-tolyl ketone (2-Methylphenyl)(phenyl)methanone C₁₄H₁₂O
Dimethyl (diazomethyl)phosphonate Dimethyl (diazomethyl)phosphonate C₃H₇N₂O₃P
Potassium tert-butoxide Potassium 2-methylpropan-2-olate C₄H₉KO
Dimethyl (1-diazo-2-oxopropyl)phosphonate Dimethyl (1-diazo-2-oxopropyl)phosphonate C₅H₉N₂O₄P
Potassium carbonate Potassium carbonate K₂CO₃
Phenylacetylene Ethynylbenzene C₈H₆
2-Iodotoluene 1-Iodo-2-methylbenzene C₇H₇I
2-Tolylboronic acid (2-Methylphenyl)boronic acid C₇H₉BO₂
(Bromoethynyl)benzene (Bromoethynyl)benzene C₈H₅Br
Copper(I) iodide Copper(I) iodide CuI
8-Hydroxyquinoline Quinolin-8-ol C₉H₇NO
Zinc Zinc Zn
Tetrahydrofuran (THF) Oxolane C₄H₈O
Methanol Methanol CH₄O
Triethylamine N,N-Diethylethanamine C₆H₁₅N

Advanced Spectroscopic and Analytical Characterization of 1 Methyl 2 Phenylethynyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular structure can be constructed.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of 1-Methyl-2-phenylethynyl-benzene, typically conducted in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these signals, measured in parts per million (ppm), are indicative of the electronic environment of the protons.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the phenyl and tolyl rings resonate in the downfield region, generally between 7.22 and 7.64 ppm. rsc.orgamazonaws.com Specifically, the protons on the phenylethynyl group often appear as a multiplet, while the protons on the tolyl ring also show characteristic splitting patterns. amazonaws.com The methyl group protons on the tolyl ring are significantly more shielded and thus appear as a sharp singlet in the upfield region, typically around 2.52 ppm. amazonaws.comwiley-vch.de

Table 1: ¹H NMR Spectral Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (phenyl & tolyl)7.22 - 7.64Multiplet-
Methyl~2.52Singlet-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.

Carbon-13 (¹³C) NMR Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of both the phenyl and tolyl rings resonate in the range of approximately 125.6 to 140.2 ppm. amazonaws.comwiley-vch.de The two carbons of the alkyne group (C≡C) have characteristic chemical shifts, typically found between 81.7 and 93.9 ppm. amazonaws.com The carbon of the methyl group appears as a single peak in the upfield region of the spectrum, usually around 20.7 ppm. amazonaws.comwiley-vch.de

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Type Chemical Shift (δ, ppm)
Aromatic (phenyl & tolyl)125.6 - 140.2
Alkynyl (C≡C)81.7 - 93.9
Methyl~20.7

Note: Chemical shifts are referenced to the solvent signal.

Two-Dimensional NMR Techniques for Connectivity and Structure

A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the tolyl and phenyl rings. For instance, it would show which aromatic protons are adjacent to one another.

An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton signal of the methyl group at ~2.52 ppm would show a cross-peak with the carbon signal at ~20.7 ppm, confirming their direct bond. These 2D techniques provide a powerful method for piecing together the molecular puzzle and verifying the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In a GC-MS analysis of this compound, the compound is first vaporized and passed through a chromatographic column, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the intact molecule. For this compound (C₁₅H₁₂), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 192. nih.gov The spectrum also displays a series of fragment ions, which are formed by the breakdown of the molecular ion. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. umich.edu This high level of accuracy allows for the determination of the elemental composition of a molecule.

For this compound, an HRMS analysis would be able to distinguish its exact mass (192.0939) from other compounds that have the same nominal mass but a different elemental formula. nih.gov For example, a calculated m/z for the protonated molecule [M+H]⁺ would be compared to the experimentally found value to confirm the elemental composition of C₁₅H₁₃⁺. umich.edu This technique is particularly useful for confirming the identity of a newly synthesized compound and ensuring its purity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic vibrations of its constituent parts: the two phenyl rings, the internal alkyne, and the methyl group.

The analysis of related compounds, such as diphenylacetylene (B1204595) (tolan) and constitutional isomers like 1-methyl-4-(phenylethynyl)benzene (B1622909), provides a strong basis for assigning the vibrational modes of this compound. ijcps.orgrsc.org The key absorption bands expected in its IR spectrum are detailed in the table below. The spectrum for the isomer 1-methyl-4-(phenylethynyl)benzene shows characteristic peaks at 3050, 3029, 2919, 1593, 1509, 1484, 1440, 1210, 1017, 817, 754, 689, and 515 cm⁻¹. rsc.org A significant feature for diphenylacetylene derivatives is the C≡C stretching vibration. ijcps.org While this can sometimes be weak or absent in symmetrical alkynes due to a lack of a change in dipole moment, the asymmetry of this compound should result in an observable peak.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3100-3000Phenyl Rings
Aliphatic C-H Stretch3000-2850Methyl Group
Alkyne C≡C Stretch2260-2100Phenylethynyl
Aromatic C=C Stretch1600-1450Phenyl Rings
C-H Bend (out-of-plane)900-675Substituted Benzene (B151609)

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Photoluminescence)

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, probes the electronic transitions within a molecule. youtube.commometrix.com These techniques are particularly informative for conjugated π-systems like this compound, where π → π* transitions dominate the spectrum. The parent chromophore, diphenylacetylene (tolan), has been studied extensively, providing a reference for its derivatives. consensus.appnsf.gov

The UV-Vis absorption spectrum of this compound is expected to show intense absorption bands in the ultraviolet region, corresponding to electronic excitations within the delocalized π-electron system. The substitution of a methyl group on one of the phenyl rings is anticipated to cause a slight red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted tolan due to its electron-donating inductive effect. Studies of tolan and related phenylethynylbenzene compounds show major absorptions related to the diphenylacetylene unit. nsf.govresearchgate.net

Photoluminescence (fluorescence and phosphorescence) occurs when a molecule returns to its ground state from an excited electronic state by emitting a photon. mometrix.comyoutube.com Twisted diphenylacetylene derivatives are known to planarize in the excited state before emission. nsf.gov The fluorescence spectrum of this compound would likely appear as a mirror image of its lowest-energy absorption band, with the emission occurring at a longer wavelength (a phenomenon known as the Stokes shift). youtube.com Some bridged tolan derivatives are known to be strongly phosphorescent at low temperatures (77 K). nih.gov

TechniqueExpected ObservationElectronic TransitionReference Compound Data (Tolan)
UV-Vis AbsorptionStrong absorption bands in the UV regionπ → π*~280-300 nm consensus.appresearchgate.net
Photoluminescence (Fluorescence)Emission at longer wavelength than absorptionS₁ → S₀Fluorescence from a planar S₁ minimum nsf.gov
Photoluminescence (Phosphorescence)Emission at much longer wavelength, often at low temperatureT₁ → S₀Observed in some tolan derivatives nih.gov

Advanced X-ray Based Techniques

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. In single-crystal XRD, a focused X-ray beam is diffracted by a single crystal of the material, producing a pattern from which the precise location of each atom in the unit cell can be determined, yielding exact bond lengths, bond angles, and intermolecular packing information. The crystal structure of hexamethylbenzene, for instance, was a historically significant result in understanding aromaticity. wikipedia.org While no published crystal structure for this compound was found in the search, a single-crystal XRD analysis would provide the ultimate confirmation of its molecular conformation and solid-state packing. researchgate.net

Powder XRD is used on a microcrystalline sample and provides information about the crystal system and unit cell dimensions. It is primarily used for phase identification and for assessing the purity of a crystalline sample.

ParameterInformation ProvidedTechnique
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating crystal lattice unitSingle-Crystal & Powder XRD
Space GroupSymmetry of the crystal structureSingle-Crystal XRD
Atomic Coordinates (x, y, z)Precise position of each atomSingle-Crystal XRD
Bond Lengths & AnglesIntramolecular geometrySingle-Crystal XRD
Crystal PackingIntermolecular interactions (e.g., π-stacking)Single-Crystal XRD

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated, which is specific to the element and its chemical environment.

For this compound (C₁₅H₁₂), the XPS survey spectrum would show a dominant peak for carbon (C 1s) and likely a small peak for oxygen (O 1s) due to surface adsorption or oxidation. A high-resolution scan of the C 1s region would be of particular interest. The different hybridization states of the carbon atoms (sp³ for the methyl group, sp² for the aromatic rings, and sp for the alkyne) result in slightly different binding energies. Deconvolution of the C 1s peak could potentially resolve these different carbon species, providing insight into the electronic structure of the molecule.

Carbon TypeHybridizationExpected C 1s Binding Energy (eV)
Aromatic Carbon (C-C, C-H)sp²~284.5 - 285.0
Alkyne Carbon (C≡C)sp~285.0 - 285.5
Methyl Carbon (C-C)sp³~285.0 - 285.5

X-ray Absorption Spectroscopy (XAS), particularly the X-ray Absorption Near Edge Structure (XANES) region, provides information about the unoccupied electronic states of a specific element. By tuning the X-ray energy across an element's absorption edge (such as the Carbon K-edge at ~285 eV), transitions of core electrons to unoccupied valence orbitals can be excited. mdpi.com

For this compound, the C K-edge XAS spectrum would reveal distinct features corresponding to transitions from the C 1s core level into the unoccupied π* and σ* orbitals. The most prominent feature is expected to be the 1s → π* transition associated with the sp² carbons of the phenyl rings and the sp carbons of the alkyne group, appearing at the lowest energy. researchgate.netcapes.gov.br At higher energies, broader peaks corresponding to 1s → σ* transitions would be observed. researchgate.net The precise energies and intensities of these peaks are sensitive to the local chemical environment and bonding. acs.org

TransitionUnoccupied OrbitalExpected Energy Range (eV)Associated Functional Groups
1s → ππ antibonding~285 - 287Phenyl Rings, Alkyne
1s → σσ antibonding>291All C-C and C-H bonds

Electron Microscopy Techniques (e.g., SEM, TEM, STEM)

Electron microscopy techniques utilize a beam of accelerated electrons to visualize specimens at high magnification. These methods are primarily used to investigate the morphology, topography, and composition of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) scans a focused electron beam over a surface to create an image. It is ideal for observing the surface features, shape, and texture of bulk samples or crystals of this compound.

Transmission Electron Microscopy (TEM) passes a broad electron beam through a very thin specimen to form an image. TEM can reveal internal structures, such as crystal defects or the morphology of aggregates and thin films.

Scanning Transmission Electron Microscopy (STEM) combines the principles of SEM and TEM, scanning a focused beam across a thin specimen. It can be used for high-resolution imaging and elemental analysis (when combined with techniques like EELS or EDX).

While directly imaging a single small organic molecule like this compound is extremely challenging due to electron beam damage, it has been achieved using specialized low-dose techniques or by encapsulating the molecules within a stable matrix like a metal-organic framework. oaepublish.com More commonly, these microscopy techniques would be applied to study the solid-state properties of the compound.

TechniquePrimary Application for this compoundInformation Obtained
SEMAnalysis of crystal or powder morphologyParticle size, shape, surface topography
TEMImaging of thin films or nano-aggregatesInternal structure, crystallinity, particle distribution
STEMHigh-resolution imaging of ordered structuresAtomic-resolution images of crystal lattices (if stable)

Chromatographic Separation and Purity Assessment (e.g., Flash Column Chromatography)

The isolation and purification of this compound, following its synthesis, is critically dependent on chromatographic techniques. These methods are indispensable for separating the target compound from unreacted starting materials, catalysts, and reaction byproducts, ensuring a high degree of purity in the final product. nih.govmdpi.com Flash column chromatography is a commonly employed method for the purification of this and structurally related compounds. chemicalbook.comrsc.org The assessment of the final product's purity is typically accomplished using high-resolution analytical techniques such as Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS). nih.govbepls.com

Flash Column Chromatography for Purification

Flash column chromatography is a prevalent and efficient technique for the preparative separation of this compound from crude reaction mixtures. emich.edu This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents, to separate components based on their differential adsorption to the stationary phase. nih.gov

In the purification of this compound and its isomers, specific conditions have been reported that yield the pure product. For instance, after synthesis, the residue is often subjected to flash column chromatography on silica gel. A non-polar eluting agent like petroleum ether has been successfully used to isolate the compound. chemicalbook.com For related phenylethynyl benzene derivatives, a solvent system with varying polarity, such as ethyl acetate/petroleum ether, may be used to achieve optimal separation. rsc.org

The selection of the stationary and mobile phases is crucial for effective separation. Silica gel is a common choice for the stationary phase due to its effectiveness in separating compounds of moderate polarity. rsc.org The mobile phase is chosen based on the polarity of the target compound and impurities to ensure differential elution from the column. rsc.org

Table 1: Reported Conditions for Flash Column Chromatography Purification
Stationary PhaseMobile Phase (Eluent)Compound TypeReference
Silica GelPetroleum EtherThis compound chemicalbook.com
Silica GelEthyl Acetate/Petroleum Ether (1:200, v/v)Bromo-methyl-phenylethynyl-benzene derivative rsc.org
Silica GelEthyl Acetate/HexanesSubstituted ((phenylethynyl)sulfonyl)benzene rsc.org

Purity Assessment by Gas Chromatography (GC)

Following purification, the purity of this compound is rigorously assessed. Gas Chromatography (GC) is a standard analytical technique for this purpose, valued for its high resolution and sensitivity in analyzing volatile and semi-volatile compounds. bepls.com The compound is vaporized and passed through a capillary column, and its retention time—the time it takes to travel through the column—is a characteristic identifier. The purity is determined by the relative area of the peak corresponding to the compound in the resulting chromatogram. researchgate.net

For isomers of this compound, commercial suppliers report purity levels determined by GC analysis. For example, 1-Methyl-4-(phenylethynyl)benzene is available with a purity greater than 98.0% as determined by GC. tcichemicals.comtcichemicals.com Similarly, 1-Methyl-3-phenylethynyl-benzene has been documented with a purity of 97%. sigmaaldrich.com These values indicate the high level of purity that can be achieved and verified using chromatographic methods. The coupling of GC with a mass spectrometer (GC-MS) provides further confirmation of the compound's identity by analyzing its mass spectrum. nih.gov

Table 2: Purity Data for Isomers of 1-Methyl-phenylethynyl-benzene
Compound NameAnalytical MethodReported PurityReference
1-Methyl-4-(phenylethynyl)benzeneGas Chromatography (GC)>98.0% tcichemicals.com
1-Methyl-3-phenylethynyl-benzeneNot specified, typically GC or HPLC97% sigmaaldrich.com

Chemical Reactivity and Transformation Pathways of 1 Methyl 2 Phenylethynyl Benzene

Cyclization and Annulation Reactions

The unique arrangement of the methyl group ortho to the phenylethynyl substituent in 1-methyl-2-phenylethynyl-benzene provides a template for a variety of cyclization and annulation reactions. These transformations are key to constructing complex polycyclic aromatic systems.

Intramolecular Cyclization Pathways

The structure of this compound and its derivatives is primed for intramolecular cyclization, where the alkyne moiety acts as a reactive partner. Research on analogous systems, such as o-alkynyl arylamines and o-(phenylsulfanyl)phenylalkynes, demonstrates that the alkyne can be attacked by an adjacent nucleophilic group, leading to the formation of new heterocyclic rings.

For instance, in derivatives where the methyl group is replaced by a protected amine (e.g., a tosylamide), electrophile-mediated activation of the alkyne triggers an intramolecular attack by the nitrogen atom. This process results in the regioselective formation of poly-functionalized indoles. organic-chemistry.orgnih.gov Control experiments in these studies, specifically the addition of the radical scavenger TEMPO, showed no inhibition of the reaction, confirming that these particular cyclizations proceed through an ionic, non-radical pathway. organic-chemistry.orgnih.gov

A plausible reaction pathway involves the formation of a key intermediate which then undergoes cyclization. organic-chemistry.org This strategy highlights how derivatives of the this compound framework can serve as precursors to valuable nitrogen-containing heterocycles.

Metal-Catalyzed Cycloisomerization Processes

Transition metals are effective catalysts for the cycloisomerization of o-alkynylaryl compounds, including this compound. These reactions proceed through the coordination of the metal to the alkyne, which facilitates an intramolecular attack by the adjacent aryl ring, leading to the formation of polycyclic aromatic hydrocarbons.

Notably, platinum chloride (PtCl₂) has been shown to catalyze the 6-endo-dig cyclization of o-alkynylbiphenyls to produce phenanthrenes. beilstein-journals.org This transformation is also effectively catalyzed by other Lewis acidic metal salts such as gold(III) chloride (AuCl₃), gallium(III) chloride (GaCl₃), and indium(III) chloride (InCl₃). beilstein-journals.org The reaction likely proceeds via the initial π-coordination of the metal catalyst to the alkyne. This activation renders the alkyne susceptible to nucleophilic attack by the neighboring aromatic ring, leading to the construction of the phenanthrene (B1679779) skeleton. The modularity of this reaction allows for significant structural variation, making it a powerful tool for synthesizing substituted phenanthrenes from precursors like this compound. beilstein-journals.org

CatalystReaction TypeProduct TypeReference
PtCl₂, AuCl₃, GaCl₃, InCl₃CycloisomerizationPhenanthrenes beilstein-journals.org
Gold(I), Rhodium(I)CycloisomerizationVaries (general) acs.org
Copper(I)CycloisomerizationFurans, Pyrroles nih.gov

This table summarizes catalysts used in cycloisomerization reactions of alkynes, with specific examples relevant to the this compound scaffold.

Electrophilic Cyclization Reactions

The electron-rich alkyne bond in this compound and its analogs is susceptible to attack by various electrophiles, initiating cyclization cascades. These reactions provide a direct route to fused heterocyclic systems containing sulfur, selenium, or halogens.

Studies on o-(phenylsulfanyl)phenylalkynes, which are structurally analogous to the target compound, show that electrophiles like perchloric acid, tetrafluoroboric acid, bromine, and benzenesulfenyl chloride trigger intramolecular cyclization to form 1-phenyl-1-benzothiophenium salts. bldpharm.com The reaction proceeds through the formation of an intermediate vinyl cation or a bridged ion, which is then trapped by the internal sulfur nucleophile. bldpharm.com

Similarly, iodine has been used to mediate the electrophilic cyclization of pyrazole (B372694) derivatives containing a phenylethynyl group, yielding iodinated pyrazolo[4,3-c]pyridines. chemicalbook.com Another efficient method involves the in situ generation of an electrophilic selenium species (PhSeCl) from 1,2-diphenyldiselane and PhICl₂. This electrophile attacks the alkyne in N-(2-(phenylethynyl)phenyl)benzenesulfonamide, leading to a high-yield synthesis of 3-selenyl-indoles. organic-chemistry.orgnih.gov

Substrate AnalogElectrophileProductReference
o-(Phenylsulfanyl)phenylalkyneH⁺, Br₂, PhSCl1-Phenyl-1-benzothiophenium salt bldpharm.com
1-Phenyl-3-(phenylethynyl)-1H-pyrazole derivativeI₂7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine chemicalbook.com
N-(2-(Phenylethynyl)phenyl)benzenesulfonamidePhSeCl (in situ)2-Phenyl-3-(phenylselanyl)-1-tosyl-1H-indole organic-chemistry.orgnih.gov

This table presents examples of electrophilic cyclization reactions on analogs of this compound.

Functionalization and Derivatization Reactions

Beyond cyclization, the this compound scaffold can be further modified through functionalization and derivatization reactions, enabling the synthesis of more complex molecules.

Palladium-Catalyzed Amination and Related Cross-Couplings of Derivatives

While this compound itself is often the product of a palladium-catalyzed cross-coupling reaction, its halogenated derivatives are excellent substrates for further functionalization. researchgate.net Palladium-catalyzed reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination allow for the introduction of new carbon-carbon and carbon-nitrogen bonds.

For example, a bromo-substituted derivative of this compound could readily undergo a Suzuki coupling with various arylboronic acids. Research on the Suzuki coupling of 1-bromo-4-(1-octynyl)benzene demonstrates that such reactions proceed with high efficiency in the presence of a palladium catalyst and a suitable base, yielding complex biphenyl (B1667301) derivatives. researchgate.net This highlights a pathway for elaborating the aromatic core of the target molecule.

Similarly, palladium complexes supported by bulky, electron-rich phosphine (B1218219) ligands are known to be highly effective for the amination of aryl chlorides, bromides, and triflates. acs.org A hypothetical halo-derivative of this compound would be a suitable candidate for these reactions, allowing for the introduction of a wide range of primary and secondary amines.

Reaction TypeCoupling PartnersCatalyst System (Example)Product TypeReference
Suzuki-MiyauraAryl Halide + Arylboronic AcidPd(OAc)₂ / PCy₃Biaryl organic-chemistry.org
Suzuki-Miyaura1-Bromo-4-(1-octynyl)benzene + Phenylboronic acidPd-catalyst I or II / K₂CO₃1-(4-Biphenylyl)-1-octyne researchgate.net
Buchwald-Hartwig AminationAryl Halide + AminePd(OAc)₂ / (o-biphenyl)P(t-Bu)₂Arylamine acs.org

This table outlines palladium-catalyzed cross-coupling reactions applicable to derivatives of this compound.

Radical-Mediated Functionalization (e.g., Photoinduced Transformations)

The phenylethynyl group is an active participant in radical-mediated reactions. These transformations can be initiated by radical species or by photochemical activation, providing access to unique molecular architectures.

A notable example is the copper-catalyzed thienannulation reaction of 1-(bromoethynyl)-2-chlorobenzene, a close structural analog. acs.orgnih.gov This reaction is initiated by a trisulfur (B1217805) radical anion (S₃•⁻), which adds to the alkyne to form a vinyl radical intermediate. nih.gov Subsequent intramolecular cyclization and further steps lead to the formation of complex dibenzo[d,d′]thieno[2,3-b;4,5-b′]dithiophenes. The involvement of a free radical pathway was confirmed by experiments showing that the reaction is significantly inhibited by radical scavengers like TEMPO. nih.gov

Furthermore, the phenylethynyl moiety itself can be generated as a radical species (C₆H₅CC•) via photodissociation of precursors like (2-iodoethynyl)benzene. acs.orgmdpi.com These highly reactive phenylethynyl radicals can then engage in various bimolecular reactions, such as addition to alkenes and alkynes, leading to molecular mass growth. acs.org While these studies focus on the radical itself, they underscore the potential for photoinduced transformations involving the C-C triple bond in the parent molecule, this compound, potentially leading to cycloaddition or functionalization under photochemical conditions. nih.gov

Reaction TypeInitiator/ConditionsKey IntermediateProduct TypeReference
ThienannulationTrisulfur radical anion (S₃•⁻) / Cu(OAc)₂Vinyl radicalDibenzo[d,d′]thieno[2,3-b;4,5-b′]dithiophene acs.orgnih.gov
Radical AdditionPhotodissociation (of iodo-precursor)Phenylethynyl radicalMass-growth products acs.orgmdpi.com
PhotocycloadditionUV/Visible LightBiradicalCycloadducts nih.gov

This table summarizes radical-mediated and photoinduced transformations relevant to the this compound scaffold.

Addition Reactions Across the Alkyne Moiety

The carbon-carbon triple bond in this compound is the primary site for addition reactions. It can react with a variety of electrophiles and other reagents, leading to the formation of new single or double bonds and, in many cases, subsequent cyclization products.

One significant transformation is electrophilic cyclization. While direct studies on this compound are specific, analogous reactions with structurally similar ortho-alkynylaryl compounds demonstrate that the presence of an ortho-alkyl group does not typically impede cyclization. For instance, the electrophilic cyclization of arene-containing propargylic alcohols using reagents like iodine (I₂) or bromine (Br₂) proceeds via a 6-endo-dig pathway to form substituted naphthalenes. The initial step involves the attack of the electrophile on the alkyne, forming a vinyl cation intermediate which is then trapped by the adjacent aromatic ring, leading to a cyclized product. Subsequent elimination or dehydration steps yield the aromatic naphthalene (B1677914) core.

Another documented reaction that proceeds via addition to the alkyne is sulfonylation. Research has shown the synthesis of compounds such as 1-methyl-2-((phenylethynyl)sulfonyl)benzene. rsc.org This transformation involves the addition of a sulfonyl group across the triple bond, converting the alkyne into a vinyl sulfone derivative. This highlights the susceptibility of the alkyne to attack by sulfur-based reagents.

Table 1: Examples of Addition-Cyclization Reactions with Related o-Alkynylaryl Substrates

Starting Material Type Reagent Key Transformation Product Type
o-Alkynylaryl Propargylic Alcohol I₂, NaHCO₃, CH₃CN Electrophilic addition to alkyne followed by 6-endo-dig cyclization and dehydration. Substituted Naphthalene
1-Bromo-2-(phenylethynyl)benzene Sodium p-toluenesulfinate (TsNa), HCl, TBAI Addition of sulfonyl group across the alkyne. Vinyl Sulfone

Polymerization and Oligomerization Tendencies

The phenylethynyl group is a well-known functional moiety for the formation of thermosetting polymers. Phenylethynyl-terminated imide (PETI) oligomers, for example, undergo thermal curing at high temperatures (around 370°C) to form highly cross-linked, rigid network structures. This polymerization proceeds through complex, thermally induced reactions of the ethynyl (B1212043) groups, which can include chain extension, cyclotrimerization, and other radical-mediated processes. This general reactivity suggests that this compound possesses the potential to undergo similar polymerization or oligomerization reactions under thermal stress.

However, specific catalytic conditions can be selective. In transition metal-catalyzed [2+2+2] cycloadditions, which trimerize alkynes to form benzene (B151609) rings, the substitution pattern plays a critical role. Studies using manganese or cobalt catalysts have shown that while terminal aromatic alkynes can be efficiently trimerized, some internal or substituted alkynes show different reactivity. Notably, one study on manganese-catalyzed cycloadditions reported that o-methyl substituted phenylacetylene (B144264), the very compound , yielded no desired cyclo-trimerized product under their specific reaction conditions. nih.gov This indicates that the steric hindrance from the ortho-methyl group can inhibit the coordination of the alkyne to the metal center, thereby preventing the cycloaddition cascade. nih.gov This finding illustrates that while the potential for polymerization exists, the specific pathway and feasibility are highly dependent on the reaction conditions and catalytic system employed.

Reactivity Studies with Small Molecules and Reagents (e.g., Sulfur, Carbon Monoxide, Acetylenedicarboxylates)

The reactivity of this compound extends to reactions with various small molecules, leading to complex and synthetically useful products.

Sulfur: The reaction of ortho-haloethynylbenzenes with sulfur sources provides a powerful method for synthesizing complex, sulfur-containing heterocyclic compounds. In a process known as thienannulation, substrates similar to this compound undergo a domino reaction to form dibenzo[d,d′]thieno[2,3-b;4,5-b′]dithiophenes (DBTDTs). acs.orgacs.org The reaction is often catalyzed by copper salts, using potassium sulfide (B99878) (K₂S) as the sulfur source in a solvent like DMF at elevated temperatures. acs.orgacs.org Mechanistic studies suggest the involvement of a trisulfur radical anion (S₃•⁻), which initiates a cascade of radical additions and cyclizations. acs.org Research has noted that the presence of a methyl group at the ortho position can result in steric hindrance, leading to lower yields compared to unsubstituted analogues. acs.org

Table 2: Optimized Conditions for Thienannulation of a Model Substrate acs.orgacs.org

Parameter Condition
Substrate 1-(bromoethynyl)-2-chlorobenzene
Sulfur Source Potassium Sulfide (K₂S) (4 equiv.)
Catalyst Copper(II) Acetate (Cu(OAc)₂) (5 mol%)
Ligand 1,10-phenanthroline (5 mol%)
Solvent N,N-Dimethylformamide (DMF)
Temperature 145 °C
Time 48 h
Yield 82%

Carbon Monoxide: Reactions of benzene derivatives with carbon monoxide and hydrogen chloride, in the presence of a Lewis acid catalyst like aluminum chloride (Gattermann-Koch reaction), are a standard method for introducing a formyl group onto the aromatic ring. While this reaction targets the arene rather than the alkyne, it is conceivable that under such conditions, this compound could undergo formylation on one of its aromatic rings, provided the alkyne moiety remains stable.

Acetylenedicarboxylates: Acetylenedicarboxylates, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), are highly reactive dienophiles and dipolarophiles. They are known to participate in cycloaddition reactions with various unsaturated systems. The reaction of this compound with DMAD would likely proceed through a [4+2] cycloaddition pathway, also known as a tetradehydro-Diels-Alder (TDDA) reaction. In such a reaction, the ortho-alkynylaryl system can act as a "diene" component. The reaction between an arylalkyne and a dienophile like DMAD can lead to the formation of a highly substituted naphthalene ring. The regioselectivity of this cycloaddition would be influenced by the electronic and steric properties of the methyl group on the benzene ring.

Theoretical and Computational Investigations of 1 Methyl 2 Phenylethynyl Benzene

Electronic Structure and Bonding Analysis

Understanding the arrangement of electrons and the nature of the chemical bonds within 1-methyl-2-phenylethynyl-benzene is fundamental to predicting its physical and chemical behavior. Computational quantum chemistry offers powerful tools for this purpose, ranging from the widely used Density Functional Theory (DFT) to more computationally intensive high-level ab initio methods.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the total energy of a system based on its electron density, providing key information about molecular geometry, electronic properties, and vibrational frequencies.

For the broader class of phenylethynylbenzenes, DFT calculations have been instrumental. Studies on related compounds, such as oligo(phenylethynyl)benzenes, show that DFT can effectively model their geometric and electronic properties. nsf.gov For instance, investigations into the photochemistry of these molecules use Time-Dependent DFT (TD-DFT) to explore excited states and predict optical properties, which are heavily influenced by the delocalized π-electron system. nsf.gov DFT calculations reveal how structural modifications, such as the twisting of phenyl rings, can significantly alter the electronic structure and, consequently, the molecule's properties. nsf.gov While specific DFT studies on this compound are not detailed in the literature, the methodologies applied to similar systems provide a clear blueprint for how its properties could be investigated.

Table 1: Representative Parameters Obtainable from DFT Calculations for Aromatic Systems

Calculated PropertyDescriptionTypical Application
Optimized Geometry The lowest energy arrangement of atoms (bond lengths, bond angles, dihedral angles).Provides the 3D structure of the molecule.
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Helps predict reactivity, electronic transitions, and charge transfer properties.
Electron Density The distribution of electrons in space.Used to analyze chemical bonding and identify electron-rich or -poor regions.
Vibrational Frequencies Frequencies of molecular vibrations.Correlates with experimental infrared (IR) and Raman spectra for structure confirmation.
Mulliken/NPA Charges Partial atomic charges assigned to each atom in the molecule.Offers insights into the polarity and electrostatic potential of the molecule.

This table is illustrative of the types of data generated by DFT calculations.

For situations demanding higher accuracy, particularly for electronic energies and reaction barriers, high-level ab initio methods are employed. These methods, such as Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)], solve the electronic Schrödinger equation with fewer approximations than DFT, but at a much greater computational expense. ucl.ac.uk

Such calculations are often combined with basis set extrapolation techniques to approximate the complete basis set (CBS) limit, providing a result close to the exact theoretical solution. ucl.ac.uk In studies of related reactive species like the phenylethynyl radical, high-level ab initio calculations have been crucial for accurately determining its electronic ground state and the energies of its excited states. rsc.org These methods are considered the "gold standard" for small to medium-sized molecules and are often used to benchmark the performance of more cost-effective methods like DFT. For a molecule like this compound, CCSD(T) calculations could provide definitive values for its ionization potential, electron affinity, and the energetics of potential isomerization or decomposition pathways.

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions, identifying short-lived intermediates, and characterizing the high-energy transition states that control reaction rates.

A potential energy surface (PES) is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. ucl.ac.uk By mapping the PES, chemists can identify all possible reactants, products, and intermediates (which correspond to minima on the surface) and the transition states that connect them (which are first-order saddle points).

In the context of reactions involving species similar to this compound, such as the reaction of the phenylethynyl radical with methylacetylene, PES calculations are vital. acs.org These calculations, typically performed using DFT or ab initio methods, trace the reaction pathway from reactants to products. acs.orgacs.org The highest energy point along the lowest energy path is the transition state, and its energy relative to the reactants determines the activation energy and thus the reaction rate. Characterizing the geometry and vibrational frequencies of the transition state confirms its nature and provides deep insight into the bond-breaking and bond-forming processes.

Table 2: Key Components of a Computed Reaction Pathway on a PES

ComponentDescriptionComputational Signature
Reactant/Product Stable species at the beginning or end of a reaction.A minimum on the PES; all real vibrational frequencies.
Intermediate A transient species formed during a multi-step reaction.A local minimum on the PES; all real vibrational frequencies.
Transition State (TS) The highest energy point along the minimum energy path between reactants and products.A first-order saddle point on the PES; exactly one imaginary vibrational frequency.
Activation Energy (Ea) The energy difference between the transition state and the reactants.E(TS) - E(Reactants). Controls the reaction rate.

This table outlines the fundamental concepts identified through PES mapping.

Once a transition state has been located and confirmed, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC is the minimum energy path that connects the transition state downhill to the corresponding reactants and products on the potential energy surface. Running an IRC calculation is a crucial verification step, as it ensures that the identified transition state indeed connects the desired chemical species. This computational technique provides a clear and unambiguous depiction of the molecular transformations that occur during the reaction, showing the continuous evolution of the molecular geometry along the reaction path.

More advanced computational analyses provide deeper mechanistic insights. Reaction force analysis decomposes the reaction profile into contributions from structural changes (the distortion of reactants) and electronic rearrangements (bond breaking/formation). This allows for a precise identification of the regions along the reaction coordinate where the most significant chemical events occur.

Complementing this, the reaction electronic flux (REF) is a concept that quantifies the flow of electron density along the reaction coordinate. acs.org It allows researchers to distinguish between charge transfer (electron movement between molecular fragments) and polarization (internal redistribution of charge) mechanisms. acs.org While these specific analyses have not been reported for this compound, their application to other systems, such as nucleophilic substitution reactions, demonstrates their power in revealing the subtle electronic details that govern chemical reactivity. acs.org Such an analysis could, for example, elucidate the precise nature of electronic changes during a potential cyclization or addition reaction involving the ethynyl (B1212043) group of this compound.

Computational Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties of molecules, including nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra. Density Functional Theory (DFT) is a widely used method for these predictions due to its balance of accuracy and computational cost. dtic.milresearchgate.net

For this compound, DFT calculations can be employed to predict its ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions can be high, often with deviations of less than 1-2 ppm for ¹³C NMR when appropriate functionals and basis sets are used. d-nb.info The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com

Experimentally obtained ¹H and ¹³C NMR spectra for this compound provide a basis for comparison with theoretical predictions. rsc.org The calculated spectra can aid in the assignment of complex experimental signals and provide a deeper understanding of the electronic environment of each atom in the molecule.

Table 1: Experimental NMR Data for this compound rsc.org

SpectrumChemical Shifts (ppm)
¹H NMR (CDCl₃)δ = 7.58 - 7.52 (m, 2H), 7.49 (dd, J = 7.6, 1.4 Hz, 1H), 7.37 - 7.30 (m, 3H), 7.27 - 7.18 (m, 3H), 2.53 (s, 3H)
¹³C NMR (CDCl₃)δ = 140.7, 131.6, 131.5, 128.6, 128.3, 128.2, 125.6, 123.7, 121.7, 94.4, 88.0, 20.7

Interactive Data Table

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Similarly, the vibrational frequencies in the IR and Raman spectra of this compound can be predicted using DFT calculations. researchgate.net These calculations provide the frequencies and intensities of the vibrational modes, which can be compared with experimental spectra to identify characteristic functional groups and to understand the molecule's vibrational behavior. arxiv.org For instance, the characteristic C≡C stretching frequency of the ethynyl group would be a prominent feature in the calculated spectra.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com For this compound, MD simulations can provide insights into its conformational flexibility and the dynamics of its constituent parts. mdpi.comnih.gov The simulation would model the interactions between the atoms of the molecule and, if applicable, the surrounding solvent molecules over time. biorxiv.org

A key aspect of the conformational analysis of this compound is the rotation around the single bonds, particularly the bond connecting the phenyl ring to the ethynyl group and the bond connecting the tolyl group to the ethynyl group. The rotation of the methyl group on the tolyl ring also contributes to the molecule's conformational landscape.

Computational studies on related substituted diphenylacetylene (B1204595) (tolan) derivatives have shown that the barrier to rotation of the phenyl rings is relatively low. ugm.ac.id For this compound, the presence of the ortho-methyl group would be expected to influence the rotational barrier and the preferred dihedral angles between the two aromatic rings due to steric hindrance. DFT calculations can be used to compute the potential energy surface for this rotation, identifying the minimum energy conformations and the energy barriers between them. mdpi.commdpi.com

Table 2: Hypothetical Rotational Barriers for this compound based on related studies

Rotational MotionEstimated Barrier (kcal/mol)
Phenyl group rotation1.0 - 2.5
o-Tolyl group rotation2.0 - 4.0
Methyl group rotation~0.05

Interactive Data Table

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Note: The energy values in this table are hypothetical and are intended to illustrate the type of information that can be obtained from computational modeling of a catalytic cycle.

Similarly, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are fundamental in the synthesis of diarylacetylenes. While this compound is a product of such a reaction, computational studies can also model its subsequent transformations. researchgate.net

Advanced Applications and Future Research Directions of 1 Methyl 2 Phenylethynyl Benzene

Utility as a Synthon in Complex Organic Synthesis

The strategic placement of the methyl and phenylethynyl groups on the benzene (B151609) ring provides multiple reactive sites, allowing for a diverse range of chemical transformations. This makes 1-Methyl-2-phenylethynyl-benzene an important intermediate in the synthesis of a variety of complex organic molecules.

Precursor in Polycyclic Aromatic Hydrocarbon (PAH) Formation

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing two or more fused benzene rings. researchgate.net They are of significant interest due to their unique electronic properties and are foundational to a range of materials. This compound can serve as a precursor to PAHs through various cyclization reactions.

Intramolecular cyclization reactions, often catalyzed by transition metals such as gold or rhodium, can be employed to construct new ring systems. uiowa.edulouisville.edunih.gov For instance, the intramolecular carbothiolation of related ortho-alkynyl phenyl sulfides catalyzed by gold has been shown to produce substituted benzothiophenes. elsevierpure.com A similar strategy involving intramolecular cyclization of 2-alkynyl biaryls can lead to the formation of phenanthrenes. researchgate.net The presence of the tolyl group in this compound provides a site for such cyclization reactions, potentially leading to substituted phenanthrene (B1679779) derivatives.

Furthermore, the Phenyl-Addition/dehydroCyclization (PAC) mechanism offers another pathway for the formation of PAHs from precursors like this compound at high temperatures. researchgate.net This mechanism involves the addition of a phenyl radical followed by dehydrocyclization to form larger aromatic systems. Research in this area continues to explore new catalytic systems and reaction conditions to control the regioselectivity of these cyclizations and access a wider variety of complex PAH structures.

Building Block for Heterocyclic Compound Synthesis (e.g., Indoles, Benzofurans)

The synthesis of heterocyclic compounds, particularly indoles and benzofurans, which are prevalent in pharmaceuticals and natural products, represents a significant application of this compound and its derivatives. The general strategy involves the cyclization of ortho-alkynyl anilines and ortho-alkynyl phenols.

The cycloisomerization of 2-alkynylanilines is a well-established and efficient method for the synthesis of 2-substituted indoles. wikipedia.org This transformation can be catalyzed by various transition metals, including ruthenium and gold, or proceed under base-promoted conditions. researchgate.netwikipedia.org By analogy, a derivative of this compound, specifically an amino-substituted version, can undergo intramolecular cyclization to yield a substituted indole.

Similarly, 2-alkynylphenols are valuable precursors for the synthesis of substituted benzofurans. elsevierpure.comacs.org Transition metal-catalyzed hydroalkoxylation of the alkyne moiety provides a reliable route to C2-substituted benzofurans. elsevierpure.com A photochemical, metal-free approach has also been developed for the synthesis of 2-substituted benzo[b]furans from 2-chlorophenol (B165306) derivatives and terminal alkynes. uiowa.edu These methodologies highlight the potential of a hydroxylated derivative of this compound to serve as a key intermediate in the synthesis of complex benzofuran (B130515) structures.

Precursor TypeTarget HeterocycleGeneral MethodCatalyst/Conditions
2-AlkynylanilineIndoleCycloisomerizationRu, Au, or base
2-AlkynylphenolBenzofuranHydroalkoxylationTransition metals
2-Chlorophenol & AlkyneBenzofuranPhotochemical CyclizationMetal-free, light

Access to Conjugated Systems (e.g., Enynes, Diynes)

The carbon-carbon triple bond in this compound is a key functional group that allows for the construction of extended conjugated systems like enynes and diynes. These structures are important in materials science and as intermediates in further synthetic transformations.

A primary method for the synthesis of conjugated enynes is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with a vinyl halide catalyzed by palladium and copper complexes. rsc.orgresearchgate.netmdpi.com While this compound itself is not a terminal alkyne, it can be functionalized to participate in such reactions. For instance, a halogenated derivative of this compound could be coupled with a terminal alkyne to produce a diyne. Conversely, if a terminal alkyne derivative of the tolyl or phenyl ring were synthesized, it could then undergo Sonogashira coupling with a vinyl halide to yield a complex enyne.

The metal-catalyzed coupling of two different terminal alkynes can also lead to the formation of enynes, though controlling the regio- and stereoselectivity can be a challenge. youtube.com Research in this area focuses on the development of new catalyst systems and reaction conditions to achieve selective cross-coupling reactions.

Materials Science Applications

The rigid, planar, and π-conjugated nature of this compound makes it an attractive candidate for the development of novel organic materials with interesting thermal and electronic properties.

Precursors for Carbon-Rich Materials and Thermosetting Polymers

The high carbon content and thermal stability of phenylethynyl compounds make them excellent precursors for carbon-rich materials and thermosetting polymers.

Thermosetting polymers are materials that are cured, often by heat, to form a rigid, cross-linked network structure. wikipedia.org Phenylethynyl-terminated imide (PETI) oligomers are a class of high-performance thermoset resins used in aerospace and electronics due to their exceptional thermo-oxidative stability. youtube.com The curing process involves thermally induced reactions of the phenylethynyl end groups, leading to a highly cross-linked, infusible, and insoluble polymer network. youtube.com this compound, with its phenylethynyl moiety, can be envisioned as a monomer or a component in the synthesis of such thermosetting polymers.

Furthermore, the thermal decomposition of hydrocarbon vapors is a key process in the synthesis of carbon nanotubes (CNTs) via chemical vapor deposition (CVD). osti.govpageplace.de The aromatic and acetylenic structure of this compound suggests its potential as a carbon source in CVD processes for the production of carbon nanotubes and other carbon-rich nanostructures. The precise control over the structure of these materials remains a significant area of research. researchgate.netnih.gov

Material TypePrecursor Role of Phenylethynyl GroupCuring/Formation ProcessKey Properties of Resulting Material
Thermosetting PolyimidesEnd-capping agent on imide oligomersThermal cross-linkingHigh thermal stability, solvent resistance
Carbon NanotubesCarbon source in vapor phaseChemical Vapor Deposition (CVD)High strength, electrical conductivity

Applications in Optoelectronic Materials (e.g., Liquid Crystals, OLEDs)

The extended π-conjugation in this compound is a key feature for its potential application in optoelectronic materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Derivatives of 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) have been synthesized and shown to exhibit liquid crystalline properties. researchgate.netyoutube.comresearchgate.net The rigid, linear structure of these molecules allows them to align in a preferred direction, leading to the formation of nematic phases. The specific properties, such as the clearing point and the temperature range of the nematic phase, can be tuned by altering the substituents on the phenyl rings. researchgate.netyoutube.com This makes phenylethynylbenzene derivatives promising components for liquid crystal displays (LCDs) and other electro-optical devices. rsc.orgbeilstein-journals.org

In the realm of OLEDs, materials with extended π-conjugation are essential for efficient charge transport and light emission. acs.orgnih.gov Phenylethynyl-containing compounds can serve as components in the emissive layer or as charge-transporting materials in OLED devices. The electronic properties of these materials, such as their HOMO and LUMO energy levels, can be tailored by introducing different functional groups, allowing for the tuning of the emission color and device efficiency. While direct application of this compound in OLEDs is not extensively documented, the fundamental properties of its phenylethynylbenzene core structure make it a molecule of interest for the design of new OLED materials. acs.orgrsc.orgyoutube.com

Catalytic Roles and Ligand Design in Organometallic Chemistry

The unique structural and electronic properties of this compound position it as a molecule of significant interest within the realm of organometallic chemistry, particularly in the design of specialized ligands and as a substrate in catalytic transformations. The presence of the electron-donating methyl group on the phenyl ring, combined with the π-system of the phenylethynyl moiety, allows for nuanced electronic and steric tuning of metal centers.

Arylalkynes, as a class of compounds, are pivotal building blocks in a variety of metal-catalyzed reactions. Their utility stems from the high reactivity of the carbon-carbon triple bond, which can be activated by transition metals to participate in a wide array of transformations. Gold(I) complexes, for instance, are known to activate the triple bonds of arylalkynes, facilitating intramolecular cyclization reactions to construct complex polycyclic frameworks. mdpi.com In these reactions, the arylalkyne acts as a substrate, with its reactivity and the subsequent reaction pathway being influenced by the electronic nature of its substituents. The methyl group in this compound, through its electron-donating effect, can influence the electron density of the alkyne, potentially modulating its reactivity in such gold-catalyzed processes.

Furthermore, arylalkynes are crucial components in copper-catalyzed reactions, such as the tetradehydro-Diels-Alder (TDDA) reaction, which is a powerful method for constructing functionalized aromatic rings. acs.org These reactions often rely on the design of specific ligand environments around the copper center to control reactivity and selectivity. While this compound itself is not a ligand in this context, its structural motifs can be incorporated into more complex ligand architectures. The design of ligands bearing arylalkyne functionalities allows for the creation of catalysts where the ligand can actively participate in the reaction or influence the catalytic cycle through electronic communication. For example, the steric bulk and electronic properties of the tolyl and phenyl groups in this compound could be harnessed in the design of bidentate or pincer-type ligands, influencing the coordination geometry and catalytic activity of the metal center.

The design of ligands incorporating the this compound framework could lead to catalysts with tailored properties. For instance, phosphine (B1218219) ligands functionalized with this moiety could exhibit unique electronic and steric profiles. The electron-rich nature of the tolyl group could enhance the electron-donating ability of the phosphine, which is a critical parameter in many catalytic cycles, such as in palladium-catalyzed cross-coupling reactions. The rigid phenylethynyl linker can also enforce specific geometries upon coordination to a metal, which can be exploited to control stereoselectivity in asymmetric catalysis.

Future Research Avenues and Challenges in Arylalkyne Chemistry

The field of arylalkyne chemistry is a vibrant area of research with numerous opportunities for future exploration and significant challenges to overcome. The development of novel synthetic methodologies, the pursuit of more sustainable chemical processes, and the application of arylalkynes in materials science and chemical biology represent key future research avenues.

A major focus for future research lies in the development of more efficient and selective catalytic systems for the transformation of arylalkynes. While significant progress has been made, particularly with gold and palladium catalysis, there remains a need for catalysts that operate under milder conditions, exhibit higher functional group tolerance, and provide access to a wider range of molecular architectures. mdpi.com A significant challenge is the achievement of perfect chemo-, regio-, and stereoselectivity in complex molecular settings. The design and synthesis of novel ligands, potentially incorporating structural units like this compound, will be crucial in addressing this challenge. These new ligands could offer finer control over the electronic and steric environment of the metal catalyst, enabling previously inaccessible transformations.

The principles of "click chemistry," which emphasize reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, will continue to drive future research in arylalkyne chemistry. mdpi.comnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, and expanding the repertoire of such efficient transformations involving arylalkynes is a key goal. mdpi.com Future work will likely focus on developing new "click" reactions that utilize arylalkynes as key components, enabling the rapid and efficient construction of complex molecules for applications in drug discovery and materials science. nih.gov

Sustainability is another critical driver for future research. The development of catalytic processes that utilize earth-abundant and non-toxic metals is a significant challenge and a major opportunity. rsc.org While precious metals like gold and palladium have dominated the field, exploring the catalytic potential of first-row transition metals such as iron, copper, and nickel for arylalkyne transformations is a growing area of interest. Furthermore, the use of environmentally benign solvents, such as water, and the development of electrochemical methods for driving arylalkyne reactions represent important steps towards more sustainable chemical synthesis. rsc.org

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 1-Methyl-2-phenylethynyl-benzene?

  • Methodological Answer : The synthesis of this compound can involve cross-coupling reactions such as Sonogashira coupling, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and copper iodide. Alternatively, Friedel-Crafts alkylation may be employed using a Lewis acid catalyst (e.g., AlCl₃) to introduce the methyl group to the benzene ring, followed by ethynylation. Key steps include:
  • Purification via column chromatography or recrystallization.
  • Characterization using NMR (¹H/¹³C) and IR spectroscopy to confirm alkyne and aromatic proton signals .
    Table 1 : Example Reaction Conditions for Sonogashira Coupling
ReactantsCatalyst SystemSolventTemperatureYield (%)
Aryl Halide + Terminal AlkynePd(PPh₃)₂Cl₂, CuITHF60°C70–85

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.5–2.5 ppm), and ethynyl protons (δ 2.8–3.2 ppm).
  • IR Spectroscopy : Confirm C≡C stretching vibrations (~2100 cm⁻¹).
  • X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry (if crystalline derivatives are synthesized) .
  • Mass Spectrometry (EI/ESI) : Validate molecular weight (e.g., m/z 180.2 for C₁₃H₁₂).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
  • Store in airtight containers away from oxidizers; monitor for alkyne reactivity under heat or light.
  • Refer to safety data sheets (SDS) for spill management and first-aid measures (e.g., rinsing eyes with water for 15 minutes if exposed) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich sites for electrophilic attacks.
  • Molecular Dynamics (MD) : Simulate interactions with transition-metal catalysts (e.g., Pd) to optimize coupling conditions.
  • Solvent Effect Modeling : Use COSMO-RS to evaluate solvent polarity impacts on reaction kinetics .

Q. What strategies resolve contradictions between experimental and theoretical data in studies of this compound?

  • Methodological Answer :
  • Triangulation : Validate results using multiple techniques (e.g., XRD + NMR + computational modeling).
  • Error Analysis : Replicate experiments under controlled conditions to isolate variables (e.g., catalyst loading, temperature).
  • Member Checking : Share preliminary findings with collaborators to identify methodological biases .

Q. How should researchers design experiments to investigate the catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Experimental Design :
  • Variables : Catalyst type (Pd, Cu), solvent polarity, temperature.
  • Controls : Reactions without catalyst or alkyne to confirm pathway specificity.
  • Data Collection :
  • Monitor reaction progress via TLC/GC-MS.
  • Quantify yields and byproducts using HPLC.
  • Statistical Validation :
  • Use ANOVA to assess significance of variable interactions .

Methodological Best Practices

  • Quantitative Data Reliability : Ensure instrument calibration (e.g., NMR shimming) and replicate measurements to minimize instrumental drift .
  • Qualitative Credibility : Conduct peer debriefing and maintain audit trails for raw data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.